2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-8-14(12(2)21-11)15(20)18-9-13-4-3-6-19(10-13)16-17-5-7-22-16/h5,7-8,13H,3-4,6,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSLJZOHYDHJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-carboxamide core, followed by the introduction of the thiazole and piperidine moieties. Common reagents used in these reactions include thionyl chloride, piperidine, and various thiazole derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan, thiazole, or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Functional Groups and Scaffolds
- Target Compound : Carboxamide-linked furan-thiazole-piperidine system.
- Analogs (Compounds 11a–11o) : Urea-linked aryl-thiazole-piperazine derivatives. For example, compound 11a (molecular weight: ~484.2 g/mol) features a urea bridge connecting substituted phenyl groups to a thiazole-piperazine scaffold .
- Analogs : Complex carbamate- and urea-containing structures with thiazol-5-yl groups and stereospecific configurations (e.g., hydroxypropan-2-yl substituents) .
Substituent Effects
Research Findings and Trends
- Substituent Optimization: In , electron-withdrawing groups (Cl, CF₃) improve potency and stability.
- Scaffold Flexibility : The target’s piperidine ring may confer better blood-brain barrier penetration compared to ’s piperazine-based analogs.
Biological Activity
The compound 2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide is a novel synthetic molecule that incorporates a thiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 296.4 g/mol
- Key Functional Groups:
- Thiazole ring
- Piperidine ring
- Furan carboxamide
This structure suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds incorporating the thiazole structure have been evaluated for their efficacy against various pathogens.
- Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 0.22 to 0.25 μg/mL for thiazole-containing compounds against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
- Mechanism of Action: The antimicrobial activity is often attributed to the ability of these compounds to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate metabolism, respectively .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively.
- Cytotoxicity Studies: In vitro studies demonstrate that certain thiazole analogues exhibit cytotoxic effects against various cancer cell lines, with IC values comparable to established chemotherapeutics like doxorubicin .
- Mechanisms: The interaction of these compounds with cellular proteins such as Bcl-2 has been studied, revealing that they may induce apoptosis through mitochondrial pathways . Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in their binding affinity to target proteins.
Study 1: Anticonvulsant Activity
A recent study evaluated the anticonvulsant properties of thiazole derivatives similar to our compound. The results indicated that specific structural modifications enhanced anticonvulsant activity, with a median effective dose (ED) significantly lower than standard treatments .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial effects of thiazole derivatives against multi-drug resistant (MDR) pathogens. The study found that certain compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like ciprofloxacin .
Data Tables
| Activity Type | MIC (μg/mL) | IC (μM) | Target Pathogen/Cancer Cell Line |
|---|---|---|---|
| Antibacterial | 0.22 - 0.25 | N/A | Staphylococcus aureus |
| Anticancer | N/A | <23.30 | Jurkat cells |
| Anticonvulsant | N/A | N/A | PTZ-induced seizures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
